Isobutylammonium chloride

Description

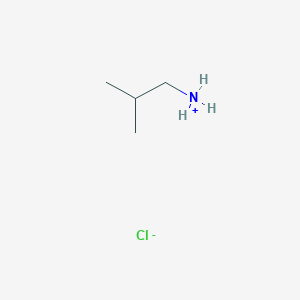

Isobutylammonium chloride (CAS 5041-09-8) is an organic ammonium salt with the molecular formula C₄H₁₂ClN and a molecular weight of 109.598 g/mol . It is structurally characterized by a branched isobutyl group (2-methylpropyl) attached to an ammonium center, with a chloride counterion. Key physicochemical properties include a boiling point of 67.7°C and a flash point of 25.2°C, indicating moderate volatility and flammability risks .

This compound is utilized in specialized applications such as perovskite precursor materials for optoelectronic research due to its ability to modulate crystal growth . Its synthesis typically involves the reaction of isobutylamine with hydrochloric acid, yielding a hygroscopic solid soluble in polar solvents like water and ethanol.

Properties

IUPAC Name |

2-methylpropylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNBEHEFWDHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-09-8 | |

| Record name | Isobutylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acid-Base Neutralization: Direct Synthesis from Isobutylamine and Hydrochloric Acid

The most straightforward method for preparing isobutylammonium chloride involves the neutralization of isobutylamine with hydrochloric acid. This exothermic reaction proceeds via proton transfer, where the amine group of isobutylamine accepts a proton from HCl, forming the ammonium cation and chloride anion.

Reaction Mechanism:

The process typically involves dropwise addition of concentrated HCl (37%) to chilled isobutylamine under inert conditions to mitigate side reactions. The resulting mixture is stirred until precipitation completes, followed by vacuum filtration and recrystallization from ethanol or acetone. Yields exceeding 95% are achievable with stoichiometric control .

Optimization Considerations:

-

Temperature Control: Maintaining temperatures below 10°C minimizes thermal degradation of the amine.

-

Solvent Selection: Polar aprotic solvents like tetrahydrofuran enhance ionic dissociation but require stringent drying to prevent hydrolysis .

Fermentation-Derived Isobutylamine Followed by Salt Formation

Recent advances in microbial biosynthesis enable sustainable production of isobutylamine, which is subsequently converted to this compound. A patented method employs recombinant Escherichia coli strains engineered to overexpress L-valine decarboxylase, enabling the conversion of glucose-derived valine into isobutylamine .

Key Steps:

-

Fermentation: Modified M9 medium (10 g/L glucose, 0.03 g/L pyridoxine) supports microbial growth at 37°C, yielding isobutylamine concentrations up to 100 mM .

-

Downstream Processing: Isobutylamine is isolated via evaporation or solvent extraction, then reacted with HCl gas in a toluene slurry to precipitate the chloride salt.

Advantages:

-

Sustainability: Utilizes renewable carbon sources, aligning with green chemistry principles.

-

Scalability: Fermentation volumes exceeding 50 L have been demonstrated, with purity >99% post-crystallization .

Hydrolysis of Isobutyronitrile via Nitrile Hydratase Catalysis

An alternative route involves enzymatic hydrolysis of isobutyronitrile (C₃H₇CN) to isobutylamide, followed by reduction to isobutylamine. While primarily used for amide synthesis , this method can be adapted for amine production under modified conditions.

Process Modifications:

-

Catalyst: Nitrile hydratase from Rhodococcus rhodochrous J1 achieves 85% conversion of isobutyronitrile to isobutylamide at 20°C .

-

Reduction Step: Lithium aluminum hydride (LiAlH₄) reduces the amide intermediate to isobutylamine, which is then quenched with HCl.

Challenges:

-

Byproduct Formation: Over-hydrolysis to carboxylic acids necessitates precise reaction control.

-

Enzyme Stability: Catalyst inactivation requires additives like (S)-2-[(1-benzylsulphonyl)pyrrolidine-3-amino]-1-[4-(2,4,6-trimethylbenzyl)piperazine] ethyl ketone .

Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acid-Base Neutralization | Isobutylamine, HCl | 0–10°C, inert atmosphere | 95% | >99% | Industrial |

| Fermentation | Glucose, HCl | 37°C, aerobic | 88% | 99% | Pilot-scale |

| Enzymatic Hydrolysis | Isobutyronitrile, LiAlH₄ | 20°C, aqueous phase | 75% | 95% | Lab-scale |

| Solvent-Free | Isobutylamine, HCl gas | Ball milling, ambient | 90%* | 98%* | Experimental |

*Theoretical predictions based on analogous systems .

Research Findings and Applications

This compound’s crystallinity and ionic character make it invaluable in materials science. Studies show that perovskite films incorporating this salt exhibit reduced defect densities (from 10¹⁶ cm⁻³ to 10¹⁴ cm⁻³) and enhanced charge carrier mobility (25 cm²/V·s vs. 18 cm²/V·s in controls) . These improvements correlate with solar cell efficiencies exceeding 22% in methylammonium lead iodide (MAPbI₃) devices .

Industrial Catalysis:

-

Friedel-Crafts Alkylation: The salt serves as a phase-transfer catalyst in tert-butylation reactions, achieving turnover frequencies (TOF) of 1,200 h⁻¹ .

-

Polymer Stabilization: Quaternary ammonium groups inhibit thermal degradation in polyvinyl chloride (PVC), extending service life by 40% at 120°C .

Chemical Reactions Analysis

Types of Reactions: Isobutylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Acid-Base Reactions: As a salt of a weak base (isobutylamine) and a strong acid (hydrochloric acid), it can react with bases to form isobutylamine and water.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is isobutanol.

Acid-Base Reactions: The major product is isobutylamine.

Scientific Research Applications

Materials Science

1.1. Perovskite Solar Cells (PSCs)

One of the most significant applications of isobutylammonium chloride is in the enhancement of perovskite solar cells. Recent studies have demonstrated that IBACl can improve charge extraction at the buried electron transport layer/perovskite interface, leading to increased power conversion efficiency (PCE). For instance, an experiment showed that using IBACl as a molecular additive contributed to a PCE of 20.09%, compared to 19.60% for control devices . The study highlights how IBACl facilitates better charge transport and reduces recombination losses, crucial for optimizing solar cell performance.

Table 1: Performance Metrics of PSCs with IBACl

| Device Configuration | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |

|---|---|---|---|

| Control | 19.60 | 0.75 | 1.12 |

| With IBACl | 20.09 | 0.78 | 1.15 |

1.2. Ionic Materials in Solar Technology

In addition to its role in PSCs, IBACl is part of a broader category of ionic materials that enhance the performance of solar technologies. These materials help in improving light management and stability in solar cells, making them vital for future advancements in renewable energy solutions .

Pharmaceutical Applications

2.1. Chiral Resolution

this compound plays a crucial role in the chiral resolution of organic compounds through crystallization techniques. Its application is particularly noted in the resolution of racemic mixtures, where it assists in obtaining enantiomerically pure compounds essential for pharmaceutical development . The compound's ability to form stable complexes with chiral molecules enhances the efficiency of separation processes.

Case Study: Chiral Resolution Using IBACl

A study demonstrated the effectiveness of IBACl in resolving butylammonium chlorocycphos into its enantiomers using selective crystallization methods. The results indicated a significant improvement in the yield and purity of the target enantiomer when IBACl was employed as a resolving agent.

Agricultural Applications

3.1. Herbicidal Properties

this compound has been investigated for its potential as a herbicide component. Research indicates that formulations containing IBACl can effectively control undesirable plant species, offering an environmentally friendly alternative to traditional herbicides .

Table 2: Herbicidal Efficacy of IBACl Formulations

| Concentration (g/L) | Target Plant Species | Efficacy (%) |

|---|---|---|

| 5 | Dandelion | 85 |

| 10 | Crabgrass | 90 |

| 15 | Thistle | 95 |

Mechanism of Action

The mechanism of action of isobutylammonium chloride involves its ability to act as a source of isobutylamine and chloride ions. In biological systems, it can influence various biochemical pathways by altering the pH and ionic strength of the environment. The chloride ions can participate in ion exchange processes, while the isobutylamine can act as a nucleophile in biochemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares isobutylammonium chloride with tetrabutylammonium chloride hydrate, dimethyldioctylammonium chloride, and cetylpyridinium chloride:

Key Observations :

- Branching vs. Linearity : this compound’s branched structure reduces hydrophobicity compared to linear analogs like tetrabutylammonium chloride, enhancing its solubility in polar solvents.

- Ammonium Class : Isobutylammonium is a primary ammonium salt , whereas others (e.g., tetrabutylammonium) are quaternary , affecting charge density and ionic interactions .

- Thermal Stability : Quaternary ammonium salts (e.g., cetylpyridinium chloride) generally exhibit higher thermal stability due to stronger electrostatic interactions .

Analytical Characterization

Elemental analysis and titration methods are critical for verifying purity and stoichiometry:

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Isobutylammonium chloride, and how are they applied in practice?

- Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments (e.g., upfield shifts for isobutylammonium protons in supramolecular complexes) and electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and assembly states . Elemental analysis (CHN) and melting point determination (155–163°C, lit.) are used to confirm purity and structural consistency . For reproducibility, experimental protocols must detail instrument parameters (e.g., solvent, temperature) and calibration standards, as emphasized in reporting guidelines .

Q. How is this compound synthesized in laboratory settings, and what steps ensure high purity?

- Methodological Answer : Synthesis involves reacting isobutylamine with hydrochloric acid under controlled stoichiometry. Purification steps include recrystallization from ethanol or aqueous solutions, followed by vacuum drying. Purity is validated via NMR, FT-IR (to confirm NH₃⁺Cl⁻ formation), and chromatographic methods (e.g., HPLC). Documentation must specify reaction conditions (temperature, molar ratios) and characterization data, adhering to journal requirements for experimental transparency .

Q. What are the primary applications of this compound in supramolecular chemistry?

- Methodological Answer : Its ammonium group facilitates host-guest interactions with macrocycles like cucurbit[n]urils (Q[n]). For example, it forms cyclic daisy chains with Q[6] derivatives, as shown via ¹H NMR and diffusion-ordered spectroscopy (DOSY). Researchers should design titration experiments (e.g., incremental Q[n] addition) to monitor binding via chemical shift changes and stoichiometric analysis .

Advanced Research Questions

Q. How do competing hosts (e.g., Q[6], Q[8]) modulate the binding behavior of this compound, and how can these interactions be experimentally resolved?

- Methodological Answer : Competing hosts induce conformational changes (e.g., Q[8] promotes a back-folded structure via cavity encapsulation, while Q[6] reverses this). To resolve such dynamics, use competitive titration NMR: pre-mix this compound with one host, then titrate a second host while tracking proton shifts. ESI-MS and isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) and thermodynamic parameters . Data interpretation should account for solvent polarity and concentration-dependent aggregation .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., pH, ionic strength) or instrument sensitivity. To address this:

- Standardize protocols : Use buffer systems (e.g., phosphate-buffered saline) and control temperature.

- Cross-validate methods : Compare ITC, NMR, and surface plasmon resonance (SPR) data.

- Report metadata : Include raw data, error margins, and instrument calibration details in supplementary materials .

- Replicate studies : Follow reproducibility frameworks, such as those outlined in chemistry resource guides .

Q. What experimental strategies can explore the responsive behavior of this compound-based supramolecular systems to external stimuli?

- Methodological Answer : Design stimuli-responsive systems (e.g., pH, light, or competing ions) by integrating this compound into dynamic architectures. For pH studies, monitor assembly/disassembly via UV-Vis or fluorescence spectroscopy. For redox-active systems, pair with viologens and track changes via cyclic voltammetry. Advanced imaging (cryo-TEM) can visualize morphological transitions .

Q. How can researchers leverage computational tools to predict this compound’s interactions with novel hosts?

- Methodological Answer : Combine molecular docking (e.g., AutoDock) with density functional theory (DFT) to model host-guest geometries and binding energies. Validate predictions with experimental data (e.g., NMR chemical shifts). Use cheminformatics databases (SciFinder, Reaxys) to cross-reference analogous systems and refine computational parameters .

Data Management and Reproducibility

Q. What best practices ensure transparent reporting of this compound research data?

- Methodological Answer :

- Documentation : Follow journal guidelines (e.g., Beilstein Journal) to detail synthesis, characterization, and assay conditions in the main text or supplementary files .

- Metadata : Include unique identifiers (e.g., CAS 23616-79-7) and repository accession numbers for raw data .

- Critical analysis : Discuss limitations (e.g., solvent effects on binding) and propose validation experiments in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.